molecular formula C14H12FNO B2563743 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one CAS No. 1504551-75-0

1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one

Cat. No.: B2563743
CAS No.: 1504551-75-0
M. Wt: 229.254
InChI Key: PZUVEIPVEVOPNP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a fluorinated aromatic ring and a pyridine moiety

Scientific Research Applications

1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-3-methylbenzaldehyde and 4-pyridylacetic acid.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated aromatic ring and pyridine moiety can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-2-(pyridin-4-yl)ethan-1-one: Lacks the methyl group on the aromatic ring.

    1-(3-Methylphenyl)-2-(pyridin-4-yl)ethan-1-one: Lacks the fluorine atom on the aromatic ring.

    1-(2-Fluoro-3-methylphenyl)-2-(pyridin-3-yl)ethan-1-one: The pyridine moiety is positioned differently.

Uniqueness

1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can enhance its binding affinity and selectivity for certain targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-(2-fluoro-3-methylphenyl)-2-pyridin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-10-3-2-4-12(14(10)15)13(17)9-11-5-7-16-8-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUVEIPVEVOPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CC2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504551-75-0
Record name 1-(2-fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one
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